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Abstract
Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity,

particularly against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] A

thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is

critical for optimizing dosing regimens to maximize clinical efficacy and minimize the

development of resistance. This technical guide provides a comprehensive overview of the

absorption, distribution, metabolism, and excretion (ADME) of ceftazidime, its mechanism of

action, and the key PK/PD indices that correlate with its bactericidal effects. Detailed

experimental protocols and graphical representations of key pathways and workflows are

included to support research and development activities.

Pharmacokinetics (PK)
The pharmacokinetic profile of ceftazidime is characterized by its parenteral route of

administration, low protein binding, distribution into various body fluids, and primary elimination

via the kidneys.[4][5] Its kinetics are generally linear and predictable within the therapeutic dose

range.[5]
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Absorption
Ceftazidime is not absorbed orally and must be administered parenterally, either via

intravenous (IV) or intramuscular (IM) injection.[5][6] Following IM administration of 500 mg and

1 g doses, peak serum concentrations of approximately 17.8 mg/L and 37.2 mg/L are achieved,

respectively.[5]

Distribution
Ceftazidime is widely distributed throughout the body tissues and fluids.[6] The apparent

volume of distribution in healthy adults is approximately 0.230 L/kg.[7] However, this can be

significantly larger in critically ill patients, with mean values reported around 56.91 liters

(approximately 0.468 L/kg), likely due to increased extracellular fluid and capillary leakage.[8]

[9][10]

Plasma protein binding of ceftazidime is low, typically reported as less than 10% to 17%.[5][11]

[12][13] This low level of binding means that a large fraction of the drug in circulation is

unbound and microbiologically active.

Metabolism
Ceftazidime is not metabolized in the body.[2][4][14]

Excretion
The primary route of elimination for ceftazidime is renal excretion, almost exclusively through

glomerular filtration.[4][9][15] Probenecid does not affect its elimination, indicating a lack of

active tubular secretion.[15] In individuals with normal renal function, approximately 80% to

90% of an administered dose is excreted unchanged in the urine over a 24-hour period.[2][9]

[15]

The elimination half-life (t½) in healthy adults with normal renal function is typically between 1.5

and 2.0 hours.[4][7][14] However, the half-life is significantly prolonged in patients with renal

impairment, increasing to approximately 25 hours in severely uremic patients.[7] This

necessitates dosage adjustments in patients with a creatinine clearance (ClCR) below 50

ml/min to prevent drug accumulation.[15][16][17]
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Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for ceftazidime in various

populations.

Parameter Healthy Adults
Critically Ill
Patients

Patients with
Severe Renal
Impairment
(Uremic)

Reference(s)

Route of

Administration
IV, IM IV IV [5][6]

Bioavailability

(IM)
High - - [18]

Protein Binding <10% - 17% ~17% Low [5][11][12][13]

Volume of

Distribution (Vd)

0.230 ± 0.015

L/kg

0.468 L/kg

(median)

0.230 L/kg

(approx.)
[7][8]

Elimination Half-

Life (t½)
1.5 - 2.0 hours

4.75 ± 1.85

hours
~25 hours [4][7][9][14]

Total Body

Clearance
~115 mL/min

0.058 L/kg/h

(median)

Significantly

reduced
[8][15]

Primary Route of

Elimination

Renal

(Glomerular

Filtration)

Renal Renal [4][9][15]

Urinary Excretion

(24h)

80% - 90%

(unchanged)

Dependent on

renal function

Dependent on

renal function
[7][9][15]

Pharmacodynamics (PD)
The pharmacodynamic profile of ceftazidime is defined by its mechanism of action against

bacterial cell walls and its time-dependent killing characteristics.

Mechanism of Action
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Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6]

[9][19] Its molecular structure, featuring a β-lactam ring, mimics the D-Ala-D-Ala moiety of the

natural substrate for penicillin-binding proteins (PBPs).[2]

The key steps in its mechanism are:

Penetration: Ceftazidime penetrates the outer membrane of Gram-negative bacteria to reach

the periplasmic space.

PBP Binding: In the periplasmic space, it covalently binds to and inactivates PBPs, which are

essential enzymes for the final steps of peptidoglycan synthesis.[2][19]

Inhibition of Transpeptidation: Ceftazidime has a high affinity for PBP-3 in Gram-negative

bacteria like E. coli and P. aeruginosa.[19][20][21] PBP-3 is primarily involved in septum

formation during cell division.[19] Inhibition of this enzyme prevents the cross-linking of

peptidoglycan chains.[6][9]

Cell Lysis: The disruption of cell wall synthesis and integrity leads to the formation of

elongated, filamentous bacterial forms and ultimately results in cell lysis and death.[19][20]

The aminothiazolyl group in its structure confers stability against many β-lactamase enzymes

produced by Gram-negative bacteria, although extended-spectrum β-lactamases (ESBLs) can

inactivate it.[1]
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Caption: Ceftazidime's mechanism of action targeting PBP-3.
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Pharmacodynamic Indices
As a β-lactam antibiotic, the efficacy of ceftazidime is not dependent on achieving high peak

concentrations but rather on the duration of exposure above a critical threshold.[9] The primary

PK/PD index that correlates with bactericidal activity is the percentage of the dosing interval

during which the free (unbound) drug concentration remains above the minimum inhibitory

concentration (%fT > MIC).[11][22]

For cephalosporins, a %fT > MIC of 35% to 40% is generally required for a bacteriostatic effect,

while values of 60% to 70% of the dosing interval are often needed for maximal bactericidal

activity in various infection models.[22][23] The specific target can vary depending on the

pathogen and the site of infection.

Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the persistent suppression of bacterial growth after limited exposure

to an antimicrobial agent. For ceftazidime against Gram-negative bacteria, the PAE is generally

short or clinically insignificant.[9] One study on Pseudomonas cepacia reported a mean PAE of

1.35 hours.[24][25] The absence of a significant PAE further emphasizes the importance of

maintaining drug concentrations above the MIC for a substantial portion of the dosing interval.

[9]

Pharmacodynamic Data Summary
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Parameter
Target
Value/Observation

Organism(s) Reference(s)

Primary PK/PD Index
%fT > MIC (Time

above MIC)

Gram-negative

bacteria
[11][22]

Target for Static Effect ~35% - 40% fT > MIC
K. pneumoniae (in

vivo)
[22]

Target for Bactericidal

Effect
~50% - 70% fT > MIC K. pneumoniae [11][23]

Post-Antibiotic Effect

(PAE)
1.35 hours (mean)

Pseudomonas

cepacia
[24][25]

Post-Antibiotic Effect

(PAE)

Generally short or

absent

Gram-negative

bacteria
[9][26]

Experimental Protocols
The following sections provide detailed methodologies for representative pharmacokinetic and

pharmacodynamic experiments.

Protocol: Human Pharmacokinetic Study
This protocol describes a typical single-dose pharmacokinetic study in healthy volunteers.

Subject Selection: Enroll healthy adult volunteers (e.g., n=12) after obtaining informed

consent. Subjects should have no history of renal or hepatic disease and no known allergies

to β-lactam antibiotics. A full medical screening, including blood chemistry and urinalysis, is

performed.

Drug Administration: Following an overnight fast, administer a single 1 g dose of ceftazidime
sodium as an intravenous bolus injection over 3-5 minutes.[7]

Sample Collection: Collect venous blood samples into heparinized tubes at pre-dose (0) and

at specified time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).[7]

Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.
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Urine Collection: Collect total urine output at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-

24 hours) to measure the amount of excreted drug.[15]

Analytical Method: Quantify ceftazidime concentrations in plasma and urine using a validated

High-Performance Liquid Chromatography (HPLC) method with UV detection.[14][27]

Pharmacokinetic Analysis: Calculate PK parameters using non-compartmental or

compartmental analysis (e.g., a two-compartment open model).[7] Key parameters include

elimination half-life (t½), volume of distribution (Vd), total body clearance (CL), and area

under the concentration-time curve (AUC).

Caption: Workflow for a human pharmacokinetic study.

Protocol: In Vitro Time-Kill Assay
This protocol determines the rate and extent of bactericidal activity of ceftazidime.

Isolate Preparation: Select a bacterial isolate (e.g., P. aeruginosa) with a known MIC to

ceftazidime, determined beforehand by broth microdilution.

Inoculum Preparation: Culture the isolate in cation-adjusted Mueller-Hinton broth (CAMHB)

to log-phase growth. Dilute the culture to achieve a starting inoculum of approximately 5 x

10^5 colony-forming units (CFU)/mL.

Antibiotic Exposure: Prepare test tubes containing CAMHB with ceftazidime at various

concentrations, typically multiples of the MIC (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x, 16x MIC). Include

a growth control tube (0x MIC).[28]

Incubation and Sampling: Inoculate all tubes with the prepared bacterial suspension and

incubate at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an

aliquot from each tube.

Bacterial Enumeration: Perform serial dilutions of each aliquot in sterile saline. Plate the

dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

Data Analysis: After overnight incubation of the plates, count the colonies to determine the

CFU/mL at each time point for each concentration. Plot the log10 CFU/mL versus time for
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each concentration. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction

in CFU/mL from the initial inoculum.[29]
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Caption: Workflow for an in vitro time-kill assay.

Conclusion
Ceftazidime sodium remains a valuable antibiotic for treating serious Gram-negative

infections. Its pharmacokinetic profile is defined by parenteral administration, low protein

binding, and renal elimination, which is highly dependent on patient renal function. The key

pharmacodynamic driver of its efficacy is the duration for which free drug concentrations are

maintained above the MIC. A comprehensive understanding of these PK/PD relationships is

essential for designing rational dosing strategies that optimize bacterial killing, achieve positive

clinical outcomes, and mitigate the risk of emerging antimicrobial resistance. The experimental

protocols and models presented herein provide a framework for the continued investigation and

development of ceftazidime and other β-lactam antibiotics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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